Chiral Purity & Enantiomer Identity: Confirmed (1R,6S) Absolute Configuration vs. (1S,6R) Enantiomer
The target compound is specified with the (1R,6S) absolute configuration, as evidenced by its distinct SMILES notation `O=C1C[C@H]2O[C@@H](CN1)CC2`, which differs from the (1S,6R) enantiomer's `O=C1C[C@@H]2O[C@H](CN1)CC2` . The specific stereochemistry is critical for applications where chiral recognition dictates activity; for example, in the design of stereospecific enzyme inhibitors, the (1R,6S) isomer can exhibit different binding affinity compared to its (1S,6R) counterpart, as observed across various chiral bicyclic scaffolds .
| Evidence Dimension | Stereochemistry / Chiral Identity |
|---|---|
| Target Compound Data | (1R,6S) absolute configuration; SMILES: O=C1C[C@H]2O[C@@H](CN1)CC2 |
| Comparator Or Baseline | (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one; SMILES: O=C1C[C@@H]2O[C@H](CN1)CC2 |
| Quantified Difference | Opposite optical rotation; distinct spatial arrangement of the ether bridge and lactam nitrogen |
| Conditions | Not applicable; structural identity comparison |
Why This Matters
Selecting the correct enantiomer is essential for reproducible biological activity; the (1R,6S) form ensures consistency in chiral environments where the enantiomer would produce divergent, and often inactive, results.
